molecular formula C6H11ClF3N B2993049 [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2460740-25-2

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride

Cat. No.: B2993049
CAS No.: 2460740-25-2
M. Wt: 189.61
InChI Key: KXEKIJDPFPSBPG-UYXJWNHNSA-N
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Description

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride is a chemical compound with the molecular formula C6H10F3N.ClH and a molecular weight of 189.61 g/mol. This compound is a hydrochloride salt of [(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine, which is a chiral cyclobutyl derivative containing a trifluoromethyl group and an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable cyclobutyl precursor, such as cyclobutylmethanol.

  • Trifluoromethylation: The cyclobutyl precursor undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Amination: The trifluoromethylated cyclobutyl compound is then subjected to amination using ammonia or an amine source under appropriate reaction conditions.

  • Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present.

  • Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl ring or the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl cyclobutyl ketones or aldehydes.

  • Reduction Products: Trifluoromethyl cyclobutyl alcohols or amines.

  • Substitution Products: Various substituted cyclobutyl derivatives.

Scientific Research Applications

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: The compound is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride is unique due to its chiral structure and trifluoromethyl group. Similar compounds include:

  • [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride: A cyclohexyl derivative with similar functional groups.

  • [(1R,2R)-2-(Trifluoromethyl)cyclopentyl]methanamine;hydrochloride: A cyclopentyl derivative with similar functional groups.

These compounds share structural similarities but differ in ring size and potential biological activity.

Properties

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-4(5)3-10;/h4-5H,1-3,10H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEKIJDPFPSBPG-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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